molecular formula C20H36BrN B14331540 1-Dodecyl-2-propylpyridin-1-ium bromide CAS No. 102833-68-1

1-Dodecyl-2-propylpyridin-1-ium bromide

Cat. No.: B14331540
CAS No.: 102833-68-1
M. Wt: 370.4 g/mol
InChI Key: KHDJXLDBMNGHBI-UHFFFAOYSA-M
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Description

1-Dodecyl-2-propylpyridin-1-ium bromide is a quaternary ammonium compound with the molecular formula C20H36BrN . It is a pyridinium salt, characterized by a long alkyl chain and a bromide counterion. This compound is known for its surfactant properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Dodecyl-2-propylpyridin-1-ium bromide can be synthesized through the quaternization of 2-propylpyridine with 1-bromododecane. The reaction typically involves heating the reactants in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions: 1-Dodecyl-2-propylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Formation of 1-dodecyl-2-propylpyridine and the corresponding substituted product.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

1-Dodecyl-2-propylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-dodecyl-2-propylpyridin-1-ium bromide involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications, where it targets bacterial and fungal cell membranes .

Comparison with Similar Compounds

Uniqueness: 1-Dodecyl-2-propylpyridin-1-ium bromide is unique due to its specific alkyl chain length and the presence of the propyl group, which confer distinct surfactant properties and biological activity. Its ability to disrupt membranes makes it particularly effective in applications requiring antimicrobial action .

Properties

CAS No.

102833-68-1

Molecular Formula

C20H36BrN

Molecular Weight

370.4 g/mol

IUPAC Name

1-dodecyl-2-propylpyridin-1-ium;bromide

InChI

InChI=1S/C20H36N.BrH/c1-3-5-6-7-8-9-10-11-12-14-18-21-19-15-13-17-20(21)16-4-2;/h13,15,17,19H,3-12,14,16,18H2,1-2H3;1H/q+1;/p-1

InChI Key

KHDJXLDBMNGHBI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=CC=C1CCC.[Br-]

Origin of Product

United States

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